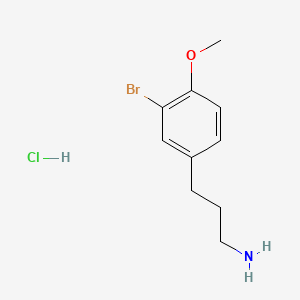

3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride

Description

3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride is a halogenated arylalkylamine derivative characterized by a propan-1-amine backbone substituted at the 3-position with a 3-bromo-4-methoxyphenyl group. The hydrochloride salt form enhances its solubility and stability.

Properties

Molecular Formula |

C10H15BrClNO |

|---|---|

Molecular Weight |

280.59 g/mol |

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H14BrNO.ClH/c1-13-10-5-4-8(3-2-6-12)7-9(10)11;/h4-5,7H,2-3,6,12H2,1H3;1H |

InChI Key |

BFSIMCRWZBYBKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCN)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Bromo-4-methoxyaniline (Key Intermediate)

This intermediate is crucial as a precursor to the target compound. The synthetic route involves three main steps:

| Step | Reaction Type | Reagents & Conditions | Product & Notes |

|---|---|---|---|

| 1. | Bromination | React p-fluoronitrobenzene with brominating agent (bromine, bromate, or N-bromosuccinimide) in acetic acid at 15–60 °C. Ratio acetic acid to substrate: 4.0–8.0:1; brominating agent to substrate: 1.0–1.2:1. | Yields 3-bromo-4-fluoronitrobenzene as a light yellow powder. |

| 2. | Etherification | React 3-bromo-4-fluoronitrobenzene with sodium methoxide in methanol at 10–80 °C. Sodium methoxide to substrate ratio: 3.5–5.5:1; methanol volume: 2000–6000 mL per mole substrate. | Produces 3-bromo-4-methoxynitrobenzene as a white flocculent solid with yields up to 96%. |

| 3. | Nitro Reduction | Reduce 3-bromo-4-methoxynitrobenzene with sodium sulfide (Na2S) in water at 70–100 °C for 8 hours. Ratio of reductant to substrate: 3.0–6.0:1. | Obtains 3-bromo-4-methoxyaniline as a yellow powder with ~74% yield. |

This method is described in detail in the Chinese patent CN102199099A/B and involves careful control of reaction temperatures, reagent ratios, and workup procedures to isolate pure intermediates.

Formation of the Propan-1-amine Side Chain

While the above steps yield the substituted aniline, the formation of the propan-1-amine side chain requires further elaboration. Based on related synthetic routes for similar compounds (e.g., tapentadol analogs), the following approach is applied:

- Grignard Reaction: 3-Bromo-4-methoxyaniline or its derivatives can be converted to the corresponding Grignard reagent by reaction with magnesium in tetrahydrofuran under nitrogen atmosphere.

- Addition to Carbonyl Compound: The Grignard reagent is reacted with an appropriate aldehyde or ketone to introduce the propan-1-amine side chain precursor.

- Reductive Amination or Reduction: The intermediate alcohol or ketone is subjected to reductive amination or catalytic hydrogenation (using Pd/C catalyst under hydrogen atmosphere) to yield the amine.

- Salt Formation: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in solvents such as isopropanol or acetone.

This process is exemplified in the European patent EP2606030B1, describing the preparation of related methoxyphenyl amines with propan-1-amine side chains, involving Grignard chemistry, acid catalysis, and catalytic hydrogenation steps.

Summary Data Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Key Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | p-Fluoronitrobenzene | Bromine/bromate/NBS, Acetic acid, 15–60 °C | 3-Bromo-4-fluoronitrobenzene | Not specified | Solid isolation by filtration |

| 2 | Etherification | 3-Bromo-4-fluoronitrobenzene | Sodium methoxide, Methanol, 10–80 °C | 3-Bromo-4-methoxynitrobenzene | ~96 | Precipitation in ice water |

| 3 | Nitro Reduction | 3-Bromo-4-methoxynitrobenzene | Na2S, Water, 70–100 °C, 8 h | 3-Bromo-4-methoxyaniline | ~74 | Yellow powder, filtration and drying |

| 4 | Grignard Reaction | 3-Bromo-4-methoxyaniline derivative | Mg, THF, N2 atmosphere, then addition of ketone/aldehyde | Intermediate alcohol/ketone | Not specified | Controlled temperature, inert atmosphere |

| 5 | Reductive Amination | Intermediate alcohol/ketone | Pd/C catalyst, H2 gas, 25–30 °C | 3-(3-Bromo-4-methoxyphenyl)propan-1-amine | Not specified | Hydrogenation under pressure |

| 6 | Salt Formation | Free amine | HCl gas or HCl solution, Isopropanol or Acetone | Hydrochloride salt of target compound | Quantitative | Improves stability and isolation |

Research Discoveries and Optimization Notes

- The bromination step requires precise control of temperature and reagent ratios to avoid overbromination or side reactions.

- Sodium methoxide-mediated etherification is highly efficient, providing high yields and purity of the methoxy-substituted intermediate.

- Nitro group reduction using sodium sulfide is a mild and effective method, avoiding harsh conditions and providing good yields.

- Grignard reactions for side chain introduction necessitate anhydrous conditions and inert atmospheres to prevent reagent decomposition.

- Catalytic hydrogenation for reductive amination is typically performed with palladium on carbon catalysts under moderate hydrogen pressure, ensuring selective reduction without affecting aromatic substituents.

- Formation of the hydrochloride salt enhances the compound's crystallinity and facilitates purification.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

Substitution: Formation of azides or thioethers.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in binding affinity and selectivity. The compound may modulate signaling pathways by acting as an agonist or antagonist, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride

- Molecular Formula: C11H16ClNO2

- Molecular Weight : 229.7 g/mol (free base) + HCl

- Key Features : Two methoxy groups at the 3- and 5-positions of the phenyl ring. The absence of bromine reduces molecular weight compared to the target compound. Such dimethoxy derivatives are often explored for CNS activity due to enhanced lipophilicity .

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

- Molecular Formula : C11H17BrClN

- Molecular Weight : 278.62 g/mol

- Key Features: Incorporates a bromine at the 3-position but lacks the methoxy group.

3-(4-Fluorophenoxy)propan-1-amine Hydrochloride

- Molecular Formula: C9H13ClFNO

- Molecular Weight : 221.66 g/mol

- Key Features: A fluorine atom and phenoxy group replace the bromine and methoxy substituents. Fluorine’s electronegativity may enhance metabolic stability, making this compound relevant in drug design .

Functional Group Modifications

3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride

- Molecular Formula : C12H16ClN3O2

- Molecular Weight : 269.73 g/mol

- Key Features : Incorporates a 1,2,4-oxadiazole ring, which can improve metabolic stability and serve as a bioisostere for ester or amide groups. The 4-methoxyphenyl group mirrors the target compound’s substitution pattern but introduces heterocyclic diversity .

Duloxetine Hydrochloride

- Molecular Formula: C18H19NOS·HCl

- Molecular Weight : 333.88 g/mol

- Key Features: A clinically used serotonin-norepinephrine reuptake inhibitor (SNRI). While structurally distinct (naphthyloxy and thiophene substituents), it shares the propan-1-amine core, highlighting the scaffold’s versatility in CNS drug development .

Pharmacological and Physicochemical Properties

Impact of Substituents on Properties

- Bromine vs. Methoxy/Fluoro : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in target binding, whereas methoxy or fluoro groups improve solubility and metabolic stability.

- Steric Effects : Bulky substituents (e.g., 2,2-dimethyl in ) may limit conformational flexibility, affecting bioavailability.

Biological Activity

3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride is an organic compound with significant potential in various biological applications due to its unique structural features. This compound is characterized by a bromine atom and a methoxy group on the phenyl ring, influencing its chemical properties and biological activities. Recent studies have highlighted its antimicrobial, anticancer, and potential hormonal modulation effects.

Chemical Structure and Properties

The molecular formula of 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride is C₁₁H₁₄BrN·HCl, with a molecular weight of approximately 244.13 g/mol. The presence of the bromine and methoxy groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for this compound have shown promising results, indicating its potential as an antimicrobial agent .

Anticancer Effects

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cell proliferation by interfering with specific molecular pathways involved in cancer progression. This effect is likely mediated through binding to certain enzymes or receptors that play critical roles in cellular functions related to cancer.

The mechanism of action for 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride involves interactions with various biological targets. It may modulate enzyme activity, leading to alterations in metabolic pathways. For instance, it has been suggested that the compound can inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects .

Interaction Studies

Studies have shown that this compound can bind to specific receptors, influencing their activity and potentially leading to therapeutic applications. For example, it has been indicated that 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride may interact with estrogen receptors, suggesting a role in hormonal modulation .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Methoxyphenyl)propan-1-amine | Lacks bromine substitution | Less reactive due to absence of bromine |

| 1-(4-Methoxyphenyl)propan-1-amine | Similar structure without bromine | Different chemical properties |

| 1-(3-Bromo-4-hydroxyphenyl)propan-1-amine | Hydroxy group instead of methoxy | Alters reactivity and potential applications |

The combination of both bromine and methoxy substituents in 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride confers distinct chemical reactivity compared to these similar compounds, enhancing its biological activity.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives, including 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride. The results indicated significant inhibition zones against tested pathogens, reinforcing its potential as an effective antimicrobial agent .

Anticancer Activity Evaluation

In another study focused on anticancer activity, the compound was shown to reduce cell viability in cancer cell lines significantly. The IC50 values demonstrated that it could effectively inhibit the growth of certain cancer types, making it a candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via the Mannich reaction, involving a methylene-active ketone, dialkylamine hydrochloride, and polyformaldehyde in refluxing ethanol. Reaction progress can be monitored using thin-layer chromatography (TLC) with mobile phases like dichloromethane/methanol (9.5:0.5) to track intermediate formation. Post-reaction, the product is purified via recrystallization or column chromatography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Researchers must wear PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation. Spills require immediate neutralization with inert adsorbents (e.g., vermiculite). Hazard codes H313 (skin contact) and H333 (inhalation) indicate the need for rigorous ventilation and emergency eye-wash stations .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- NMR : Report chemical shifts for the aromatic protons (δ 7.2–7.8 ppm), methoxy group (δ ~3.8 ppm), and amine protons (δ 1.5–2.5 ppm).

- Mass Spectrometry : Confirm the molecular ion peak at m/z 292.6 (CHBrClNO) and isotopic patterns for bromine.

- FT-IR : Identify N-H stretches (~3300 cm) and C-Br vibrations (~600 cm) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound, and what parameters are prioritized?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Parameters like activation energy, solvent polarity, and steric effects are modeled to refine conditions (e.g., ethanol vs. THF). Machine learning algorithms can analyze historical reaction data to suggest optimal temperature (e.g., 80–100°C) and catalyst ratios .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in H-NMR spectra?

- Methodological Answer : Unexplained splitting may arise from rotamers or impurities. Strategies include:

- Variable Temperature NMR : Assess conformational stability by acquiring spectra at 25°C and 60°C.

- 2D-COSY/HMBC : Correlate coupling between adjacent protons or long-range C-H interactions.

- Elemental Analysis : Verify purity (>95%) to rule out contaminants .

Q. What experimental designs are suitable for studying this compound’s biological activity, such as enzyme inhibition?

- Methodological Answer :

- In Vitro Assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., values) against target enzymes (e.g., monoamine oxidases).

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites.

- Dose-Response Curves : Generate IC values using logarithmic concentrations (1 nM–100 µM) .

Q. How can researchers address low yields in scaled-up syntheses of this compound?

- Methodological Answer :

- DOE (Design of Experiments) : Vary factors like solvent volume, stirring rate, and reactant stoichiometry in a fractional factorial design.

- Continuous Flow Reactors : Improve heat/mass transfer for higher consistency.

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and adjust parameters dynamically .

Key Notes

- Avoid referencing non-academic sources (e.g., BenchChem).

- Advanced questions integrate multidisciplinary approaches (e.g., computational chemistry, enzymology).

- Contradictions in data require systematic validation through complementary analytical techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.